5-Hydrazinyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1H-indol-5-ylhydrazine |
InChI |
InChI=1S/C8H9N3/c9-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10-11H,9H2 |
InChI Key |
ORONATMCSSTFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydrazinyl 1h Indole
Development and Optimization of Precursor Syntheses for 5-Hydrazinyl-1H-indole
The synthesis of this compound is critically dependent on the efficient preparation of its precursors. The most common and well-established route proceeds through a 5-nitro-1H-indole intermediate, which is subsequently converted to the target hydrazine (B178648) derivative.
Synthesis of 5-Nitro-1H-indole Derivatives as Intermediates
The introduction of a nitro group at the C5 position of the indole (B1671886) ring is a key initial step. This is typically achieved through electrophilic nitration of the indole nucleus. However, the indole ring is sensitive to strong acidic and oxidative conditions, which can lead to polymerization or degradation. Therefore, methodologies have been developed to control the reaction conditions and improve yields.
One common method involves the nitration of 1-acetyl-2,3-dihydroindole (1-acetylindoline), followed by dehydrogenation and deprotection. A more direct approach involves the nitration of 2-sodium sulfonate-1-acetylindole in acetic acid with fuming nitric acid, which has been reported to produce 5-nitro-1H-indole with a yield of 90.1% and a purity of 98.5%. guidechem.com
Various synthetic strategies have been explored to obtain 5-nitroindole (B16589) derivatives. nih.gov For instance, nucleophilic substitution reactions on 5-nitro-1H-indole with reagents like 1,3-dibromopropane (B121459) or 1,2-dibromoethane (B42909) can be used to generate N-substituted intermediates. nih.gov Another approach is the Fischer indole synthesis, which can utilize substituted phenylhydrazines to construct the indole ring system with the nitro group already in place. google.comacs.org For example, the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) yields a hydrazone, which can be cyclized using polyphosphoric acid as a catalyst to form 5-nitroindole-2-ethyl carboxylate. google.com
| Starting Material | Reagents | Key Transformation | Reported Yield |
|---|---|---|---|
| 2-Sodium sulfonate-1-acetylindole | Fuming nitric acid, Acetic acid, NaOH | Nitration | 90.1% guidechem.com |
| p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | Polyphosphoric acid | Fischer Indole Synthesis | High google.com |
| 5-Nitro-1H-indole | 1,3-Dibromopropane, KOH, DMF | N-Alkylation | Variable nih.gov |
| o-Nitrotoluene derivative | N,N-dimethylformamide dimethyl acetal, Pyrrolidine | Batcho-Leimgruber Synthesis | Good tugraz.at |
Reductive Amination and Hydrazinolysis Strategies for Hydrazine Moiety Installation
The conversion of the 5-nitro group to the 5-hydrazinyl group is a two-step process involving reduction to an amine followed by conversion to the hydrazine.
Reduction of 5-Nitro-1H-indole: The reduction of the nitro group to a primary amine (5-amino-1H-indole) is a critical step. Catalytic hydrogenation is a highly effective method. nih.gov Common catalysts include palladium on carbon (Pd/C), which can achieve high yields (e.g., 96% for the reduction of 1-methyl-5-nitro-1H-indole to 1-methyl-5-amino-1H-indole). nih.gov Other reducing systems, such as indium-mediated reduction, can generate the unstable aminoindoles in situ, which are then "capped" as stable amides or carbamates in a one-pot procedure. epa.gov The catalytic reduction of aromatic nitro compounds is a well-studied field, with various catalysts and hydrogen sources available to selectively produce the corresponding amine. mdpi.comresearchgate.net
Conversion of 5-Amino-1H-indole to this compound: The installation of the hydrazine moiety typically proceeds via the diazotization of the 5-aminoindole (B14826) intermediate. organic-chemistry.org This reaction involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. These diazonium salts are reactive intermediates. organic-chemistry.org Subsequent reduction of the diazonium salt, for example with stannous chloride or sodium sulfite, yields the desired hydrazine derivative. This sequential diazotization-reduction is a standard method for converting aromatic amines to aromatic hydrazines.
An alternative strategy is hydrazinolysis, which involves the direct displacement of a suitable leaving group (such as a halide) at the C5 position with hydrazine. nih.gov However, this requires the prior synthesis of a 5-halo-1H-indole, which may involve its own set of synthetic challenges.
Direct and Indirect Approaches to this compound Formation
Beyond the classical precursor route, modern synthetic chemistry explores more direct methods for constructing the target molecule, focusing on regioselective functionalization and convergent reaction sequences.
Regioselective Functionalization Techniques for Indole Core
Directing chemical modifications to the C5 position of the indole's benzene (B151609) ring is challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring (especially the C3 position). nih.gov To overcome this, strategies involving directing groups or specialized catalysts have been developed.
Recent advances have enabled the direct C-H functionalization of the indole core. For instance, an efficient and highly regioselective C5-H direct iodination of indoles has been reported. researchgate.netrsc.org This method is significant because the resulting 5-iodo-1H-indole can serve as a versatile intermediate for introducing various functional groups, potentially including the hydrazinyl group, through cross-coupling reactions.
Other regioselective methods include palladium-catalyzed C5 arylation using a removable pivaloyl directing group at the C3 position. nih.gov Ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4 and C5 positions has also been demonstrated, showcasing the possibility of installing nitrogen-based functional groups directly onto the benzene ring of the indole. nih.govresearchgate.net While not a direct hydrazination, these methods provide a blueprint for installing a handle at the C5 position that could be subsequently converted to the hydrazine.
| Method | Position | Key Features | Potential Application |
|---|---|---|---|
| Direct C-H Iodination researchgate.netrsc.org | C5 | Metal-free, mild conditions, good functional group tolerance. | Creates a 5-iodoindole (B102021) intermediate for further conversion. |
| Pd-catalyzed C-H Arylation nih.gov | C4 or C5 | Uses a removable pivaloyl directing group at C3. | Provides a route to C5-functionalized indoles. |
| Ru(II)-catalyzed Diamidation nih.govresearchgate.net | C4 and C5 | Installs two amide groups on the indole's benzene ring. | Demonstrates direct C-N bond formation at the C5 position. |
Multi-Component and Cascade Reaction Sequences for Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction, offer a highly efficient route to complex molecules by maximizing atom economy and procedural simplicity. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct substituted indole cores. For example, four-component reactions are used to synthesize highly functionalized pyrano[2,3-c]pyrazoles, demonstrating the power of MCRs in heterocycle synthesis. nih.gov A hypothetical MCR could involve an indole-forming reaction where one of the components carries a masked or protected hydrazine functionality.
Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, provide another powerful strategy for building molecular complexity. rsc.org A gold(I)-catalyzed cascade reaction has been used to synthesize 5-hydrazino-2-cyclopentenone derivatives, involving a cycloisomerization, a hetero-Diels–Alder reaction, and a ring-opening sequence. nih.gov This illustrates how a cascade process can be designed to incorporate a hydrazine moiety into a cyclic structure in a single, efficient operation. Applying this logic, a cascade sequence for this compound could be envisioned, perhaps starting with a suitably substituted aniline (B41778) derivative that undergoes cyclization and concomitant or subsequent hydrazinylation.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key areas for green improvements in the synthesis include:
Catalysis: The use of heterogeneous, recyclable catalysts is a cornerstone of green chemistry. For the reduction of 5-nitro-1H-indole, a catalyst based on palladium supported on glass wool (Pd@GW) has shown exceptional performance for nitro reductions in aqueous solutions at room temperature. nih.gov This system is efficient, durable, and operates under mild, environmentally benign conditions.
Solvent Choice: Traditional indole syntheses, like the Fischer indole synthesis, often use high-boiling, toxic organic solvents and strong acids. unica.it Greener alternatives include performing the reaction in water or under solvent-free conditions. acs.org Mechanochemical protocols, which use mechanical force to induce reactions in the solid state, represent a solvent-free approach to the Fischer indole synthesis. unica.it
Atom Economy: Multi-component and cascade reactions inherently improve atom economy by incorporating most or all atoms from the starting materials into the final product, thus reducing waste. nih.govrsc.org Designing a synthetic route based on these reaction types would be a significant step towards a greener process.
| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Indole Ring Formation (Fischer) | Strong acids, high-boiling organic solvents (e.g., toluene). unica.it | Performing the reaction in water acs.org; mechanochemical (solvent-free) synthesis. unica.it | Safer Solvents, Waste Prevention |
| Reduction of Nitro Group | Stoichiometric metal reductants (e.g., Sn, Fe) in acid. | Catalytic hydrogenation with reusable catalysts (e.g., Pd@GW) in water. nih.gov | Catalysis, Safer Solvents |
| Overall Strategy | Linear, multi-step synthesis with purification at each stage. | Multi-component or cascade reactions. nih.govrsc.org | Atom Economy, Step Economy |
Catalyst Development for Enhanced Sustainability (e.g., Metal-Free, Nanocatalysts)
The evolution of catalytic systems is central to the sustainable synthesis of indole derivatives. The classic Fischer indole synthesis, a foundational method for creating the indole core from arylhydrazines, has been reimagined through the use of innovative catalysts that offer improved performance and environmental compatibility. nih.govalfa-chemistry.com
Nanocatalysts: Nanomaterials have emerged as highly effective catalysts in organic synthesis due to their high surface-area-to-volume ratio, which enhances catalytic activity and allows for milder reaction conditions. researchgate.net Various nanocatalysts have been successfully employed for the synthesis of N-containing heterocycles, including indoles. nih.gov
Magnetic nanoparticles (MNPs), such as iron oxide (Fe₃O₄), are particularly advantageous. They serve as effective catalyst supports, enabling easy recovery and recycling from the reaction mixture using an external magnetic field, which simplifies the work-up process and reduces waste. nih.gov Other notable nanocatalysts include zinc oxide (ZnO), magnesium oxide (MgO), and titanium dioxide (TiO₂), which have demonstrated high efficacy in catalyzing the formation of five-membered nitrogen heterocycles. nih.gov For instance, nano-particulate NiFe₂O₄ has been used as a recyclable heterogeneous catalyst for the one-pot synthesis of complex heterocyclic systems involving hydrazine hydrate (B1144303) as a key reagent.
| Nanocatalyst Type | Reaction | Key Advantages | Reference |
|---|---|---|---|
| Magnetic Nanoparticles (e.g., Fe₃O₄, NiFe₂O₄) | General Indole/Heterocycle Synthesis | High catalytic efficiency, easy magnetic separation, excellent recyclability. | nih.gov |
| Metal Oxides (e.g., nano ZnO, MgO, TiO₂) | N-Containing Heterocycle Synthesis | High yield, mild reaction conditions, reusability. | nih.gov |
| Layered Double Hydroxide (LDH) supported Copper | Pyrazole (B372694) Synthesis from Phenylhydrazine (B124118) | High yields, short reaction times, eco-friendly (H₂O/EtOH solvent). | nih.gov |
Metal-Free Methodologies: In pursuit of greener synthetic routes, significant effort has been directed towards developing metal-free catalytic systems. These approaches avoid the cost, toxicity, and potential for product contamination associated with heavy metals.
One such strategy involves the use of organocatalysts like L-proline, which facilitate reactions under mild conditions and are often reusable. mdpi.com Another approach is the direct, catalyst-free thiolation of indoles using sulfonyl hydrazides, which proceeds efficiently in water, producing only nitrogen and water as by-products. rsc.org Mechanochemistry, utilizing techniques like ball milling, offers a solvent-free alternative to traditional synthesis, as demonstrated in a Fischer indolization protocol using oxalic acid and dimethylurea. unica.it Furthermore, some reactions can be promoted by simple, non-metallic reagents like tert-butyl ammonium (B1175870) iodide (TBAI) to achieve C-H activation and functionalization of the indole ring with hydrazide derivatives. nih.gov
| Methodology | Catalyst/Promoter | Key Advantages | Reference |
|---|---|---|---|
| Organocatalysis | L-proline | Mild conditions, reusability, high purity products. | mdpi.com |
| Mechanochemistry | Oxalic acid / Dimethylurea | Solvent-free, versatile, reduced waste. | unica.it |
| Direct C-H Activation | TBAI | Metal-free, high stereoselectivity. | nih.gov |
| Catalyst-Free Thiolation | None (in water) | Environmentally benign, by-products are only N₂ and H₂O. | rsc.org |
Solvent Selection and Waste Minimization in Synthetic Protocols
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.
Green Solvents: There is a clear trend towards replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Catalyst-free reactions for indole functionalization have been successfully developed in water. rsc.org A green synthesis method for indole compounds using a bissulfonic acid type acidic ionic liquid as a catalyst also employs water as the solvent, allowing for easy product separation and catalyst reuse. google.com Mixtures of water and ethanol (B145695) (H₂O/EtOH) have also been used effectively, for instance, in the nanocatalyst-mediated synthesis of pyrazole derivatives from phenylhydrazine, offering an eco-friendly reaction medium. nih.gov
Solvent-Free Protocols: Eliminating the solvent entirely represents an optimal green chemistry approach. Mechanochemical methods, such as grinding or ball milling, conduct reactions in a solid state, drastically reducing waste. nih.govunica.it These solvent-free procedures are noted for their efficiency, simplicity, and wide applicability to various arylhydrazines and carbonyl compounds for indole synthesis. unica.it
| Strategy | Example System | Key Benefit | Reference |
|---|---|---|---|
| Green Solvent | Water or Water/Ethanol | Non-toxic, safe, readily available, simplifies purification. | nih.govrsc.orggoogle.com |
| Solvent-Free Reaction | Mechanochemistry (Ball Milling) | Eliminates solvent waste, high efficiency, simple operation. | unica.it |
| Catalyst Recycling | Magnetic Nanocatalysts | Can be reused for 6-9 cycles with minimal loss of activity. | nih.govfrontiersin.org |
| Catalyst Recycling | L-proline | Demonstrated reusability for up to 5 cycles. | mdpi.com |
Scale-Up Considerations and Process Chemistry for this compound Production
Translating a laboratory-scale synthesis to industrial production requires careful consideration of process chemistry, safety, and economic viability. While specific scale-up data for this compound is not widely published, general principles derived from the industrial synthesis of related indole compounds, often via the Fischer indole synthesis, are applicable. google.comresearchgate.net
Key Process Considerations:
Synthesis Route Selection: The traditional route to arylhydrazines often involves the diazotization of an arylamine (e.g., 5-amino-1H-indole) followed by reduction. On a large scale, the handling of potentially unstable diazonium salts and energetic reducing agents requires strict temperature control and specialized equipment to ensure safety. The subsequent cyclization, typically a Fischer synthesis, often requires acidic catalysts and elevated temperatures. nih.govgoogle.com
Reaction Conditions: The optimization of temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproduct formation. Acid-catalyzed cyclizations can be exothermic, necessitating efficient heat transfer systems in large reactors to prevent thermal runaways. alfa-chemistry.com
Reagent and Catalyst Handling: The industrial use of strong acids (e.g., sulfuric, phosphoric, polyphosphoric acid) or Lewis acids (e.g., zinc chloride) requires corrosion-resistant reactors and established protocols for safe handling and quenching. nih.govalfa-chemistry.comgoogle.com The adoption of recyclable solid acid catalysts or nanocatalysts can mitigate these challenges, simplifying handling and reducing corrosive waste streams.
Work-up and Purification: Laboratory-scale purification methods like column chromatography are generally not feasible for large-scale production. Industrial processes rely on more scalable techniques such as crystallization, distillation, or liquid-liquid extraction. The choice of solvent and the physical properties of the product become critical in designing an efficient purification train.
Waste Management: A significant challenge in scaling up reactions like the Fischer synthesis is the management of byproducts, such as ammonia, and the neutralization of acidic catalysts. nih.gov Implementing green chemistry principles, such as using recyclable catalysts and aqueous solvent systems, is vital for developing an economically and environmentally sustainable industrial process. google.comgoogle.com Process development for related indole-2-carboxylic acids has focused on using readily available starting materials and designing processes that produce little waste and can be operated safely on a molar scale. researchgate.net
Mechanistic Investigations and Reaction Chemistry of 5 Hydrazinyl 1h Indole
Fundamental Reactivity Profiles of the Hydrazine (B178648) Moiety
The chemical behavior of 5-Hydrazinyl-1H-indole is significantly influenced by the hydrazine (-NHNH2) substituent. This functional group possesses two adjacent nitrogen atoms, each with a lone pair of electrons, rendering the moiety highly nucleophilic. The terminal nitrogen (-NH2) is generally the more reactive site for nucleophilic attack due to lesser steric hindrance and electronic effects from the aryl ring. The reactivity of hydrazines can be modulated by the nature of the substituent; in this case, the electron-donating nature of the indole (B1671886) ring enhances the nucleophilicity of the hydrazine group.
The nitrogen atoms of the hydrazine group in this compound are nucleophilic and readily participate in addition reactions with various electrophiles. The terminal nitrogen atom typically acts as the primary site of attack. Studies on the kinetics of reactions involving various hydrazines have shown that their nucleophilicity is comparable to that of simple amines like methylamine. acs.org This inherent reactivity allows the hydrazine nitrogen to add to polarized multiple bonds, such as those in carbonyl compounds, nitriles, and other electron-deficient systems. researchgate.netlibretexts.org
The reaction mechanism generally involves the attack of the lone pair of electrons from the terminal nitrogen onto an electrophilic center, leading to the formation of a new nitrogen-carbon or nitrogen-heteroatom bond. This initial addition is often followed by subsequent steps, such as proton transfer or elimination, to yield a stable product. For instance, the Wolff–Kishner reaction, which reduces a carbonyl group to a methylene (B1212753) group, proceeds via the nucleophilic addition of hydrazine to the carbonyl to form a hydrazone intermediate. libretexts.orgopenstax.org
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction is a versatile and high-yield method for derivatizing both the hydrazine and the carbonyl compound. researchgate.netresearchgate.net For this compound, this reaction proceeds by the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of a hydrazone. libretexts.orgresearchgate.net
The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. researchgate.net The resulting (1H-indol-5-yl)hydrazones are valuable intermediates in organic synthesis, serving as precursors for the construction of various heterocyclic systems. ijarsct.co.in For example, indole carbohydrazides can be reacted with aromatic aldehydes to produce hydrazone derivatives, which can then be cyclized. researchgate.net Similarly, reactions with isothiocyanates can lead to thiosemicarbazides, which are also key intermediates for synthesizing new compounds. researchgate.net
| Reactant 1 | Carbonyl Compound | Product Type | Conditions |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Indole-5-hydrazone | Acid catalyst, Reflux |
| This compound | Ketone (R-CO-R') | Indole-5-hydrazone | Acid catalyst, Reflux |
| Indole-2-carbohydrazide | Aromatic Aldehyde | Hydrazone derivative | Acidic medium |
| Aryl Hydrazine | Acetone | Hydrazone (precursor to indole via Fischer synthesis) | Acid catalyst |
Reactions Involving the Indole Nitrogen and Carbon Framework
The indole nucleus itself is an electron-rich aromatic system, susceptible to a variety of chemical transformations. The presence of the hydrazine group at the C5 position further modulates the reactivity of both the pyrrole (B145914) and benzene (B151609) rings of the indole core.
The indole ring is highly reactive towards electrophiles, significantly more so than benzene. nih.gov Electrophilic aromatic substitution (EAS) typically occurs preferentially at the C3 position of the pyrrole ring, as the resulting cationic intermediate (Wheland intermediate) can be stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the benzene ring. quora.comic.ac.uk If the C3 position is blocked, substitution generally occurs at the C2 position. researchgate.net
| Position | Relative Reactivity (Unsubstituted Indole) | Influence of 5-Hydrazinyl Group |
|---|---|---|
| C3 | Most reactive | Remains the primary site of attack |
| C2 | Secondary site (if C3 is blocked) | Reactivity enhanced |
| C4 | Less reactive | Strongly activated (ortho position) |
| C6 | Less reactive | Strongly activated (ortho position) |
| C7 | Less reactive | Activated (para position) |
Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. For the indole scaffold, while C-H functionalization at the C2 and C3 positions is well-established, achieving site-selectivity on the benzene core (C4-C7) is more challenging due to the similar reactivity of these C-H bonds. researchgate.netacs.orgnih.gov
Methodologies to address this challenge often rely on the use of directing groups (DGs) attached to the indole nitrogen (N1) or another position. acs.orgrsc.org These directing groups coordinate to a transition-metal catalyst (e.g., Palladium, Rhodium, Iridium) and deliver it to a specific C-H bond, typically in an ortho position, facilitating its cleavage and subsequent functionalization. rsc.orgacs.org For a 5-substituted indole, these strategies can be employed to selectively functionalize the C4 and C6 positions. For instance, installing a directing group on the indole nitrogen can facilitate C-H activation at the C7 position. researchgate.netacs.org The hydrazine moiety itself can also act as a directing group in certain transition-metal-catalyzed C-H activation reactions, potentially enabling functionalization at the C4 or C6 positions of the indole ring. researchgate.netnih.govnih.gov
Cyclization Reactions and Heterocycle Annulation via this compound Derivatives
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, a process known as annulation. The bifunctional nature of the hydrazine moiety allows it to react with various reagents to form new rings fused to the indole core.
A classic example of this reactivity is the Fischer indole synthesis, where an arylhydrazine is condensed with an aldehyde or ketone to form a hydrazone, which then cyclizes under acidic conditions to form an indole. ijarsct.co.in In a similar vein, the hydrazone derivatives of this compound can undergo intramolecular cyclization reactions. For example, reaction with reagents containing two electrophilic centers can lead to the formation of a new heterocyclic ring.
One common application is the synthesis of triazole-fused indoles. Reaction of a hydrazino-indole derivative with reagents like orthoesters or acid chlorides can lead to the formation of a univie.ac.atnih.govnih.govtriazolo ring. For instance, 1-hydrazino-pyridazino[4,5-b]indole can be smoothly converted into univie.ac.atnih.govnih.govtriazolo[4',3':1,6]pyridazino[4,5-b]indoles. mdpi.com Similarly, indole-2-carbohydrazides are used as key intermediates to synthesize various 1,2,4-triazole (B32235) derivatives. researchgate.net
Furthermore, this compound can be used to construct pyridazino[4,5-b]indoles, which are heterocyclic systems with significant biological interest. researchgate.net This can be achieved by reacting the indole precursor with dicarbonyl compounds or their equivalents, leading to the formation of the pyridazine (B1198779) ring fused to the [b] face of the indole (the C2-C3 bond). nih.govresearchgate.net These cyclization reactions significantly expand the chemical diversity accessible from this compound, providing routes to complex, polycyclic aromatic systems. univie.ac.atnih.govmdpi.com
Synthesis of Novel Fused Polycyclic Systems (e.g., Pyridazinoindoles)
The reaction of hydrazine derivatives with suitably functionalized indoles is a cornerstone for the synthesis of pyridazino[4,5-b]indoles. This class of compounds involves the fusion of a pyridazine ring to the indole core. The general strategy often involves the cyclocondensation of a hydrazine moiety with an indole precursor bearing carbonyl or related functional groups at the C2 and C3 positions.
For instance, the synthesis of 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole can be achieved by reacting 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine hydrate (B1144303). mdpi.com This reaction proceeds via nucleophilic substitution of the chloro group by the hydrazino group. It is crucial to conduct this reaction under an inert atmosphere (e.g., argon) to prevent oxidative dehydrazination, which would otherwise lead to the formation of the 1-unsubstituted parent system. mdpi.comnih.gov The hydrazinolysis of a thione precursor can also yield the same fused system. nih.gov
Another established method involves the treatment of indole-2,3-dicarboxylates with hydrazine hydrate, which leads to the formation of the corresponding pyridazino[4,5-b]indole-1,4-dione. researchgate.net This reaction highlights the utility of hydrazine in constructing fused heterocyclic systems through reaction with dicarbonyl functionalities.
Table 1: Synthesis of Pyridazino[4,5-b]indole Systems
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine hydrate | Reflux under argon, 48h | 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | mdpi.com |
| Indole-2,3-dicarboxylate derivative | Hydrazine hydrate | - | Pyridazino[4,5-b]indole-1,4-dione derivative | researchgate.net |
Formation of Other Nitrogen-Containing Heterocycles
The hydrazinyl group of this compound is a key building block for synthesizing a variety of other nitrogen-containing heterocycles beyond pyridazines. The two adjacent nitrogen atoms in the hydrazinyl moiety are prime candidates for participating in cyclization reactions with appropriate electrophiles.
A significant application is the annulation of a triazole ring onto an existing fused system. For example, the 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole intermediate can be smoothly converted into mdpi.comresearchgate.netnih.gov-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. mdpi.com This transformation typically involves reacting the hydrazino compound with reagents like orthoesters or acyl chlorides, leading to the formation of the fused five-membered triazole ring.
More broadly, hydrazine derivatives are well-established precursors for five-membered heterocycles. wjpmr.com The reaction of a hydrazinyl compound with a 1,3-dicarbonyl compound is a classic method for synthesizing pyrazoles. wjpmr.com Similarly, reactions with various one-carbon electrophiles can lead to the formation of other heterocyclic systems. The versatility of the hydrazinyl group makes it a valuable synthon in medicinal chemistry for creating diverse molecular scaffolds. nih.govmdpi.com
Table 2: Formation of Nitrogen-Containing Heterocycles
| Reactant | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | Reaction with appropriate electrophiles (e.g., orthoesters) | Fused mdpi.comresearchgate.netnih.govtriazole system | mdpi.com |
| Hydrazine derivative | 1,3-Dicarbonyl compound | Pyrazole (B372694) | wjpmr.com |
Transition Metal-Catalyzed Transformations Involving this compound (e.g., Palladium-Catalyzed Reactions)
While direct transition metal-catalyzed reactions specifically targeting the hydrazinyl group of this compound are not extensively documented, the indole nucleus itself is highly amenable to a wide range of palladium-catalyzed transformations. rsc.org These reactions are powerful tools for the functionalization of the indole ring system, allowing for the construction of complex molecules. nih.gov
Palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination can be used to introduce various substituents at the C2, C3, or other positions of the indole ring. rsc.org Such strategies could be applied to a protected form of this compound or to an indole precursor prior to the introduction of the hydrazinyl group.
Furthermore, palladium catalysis is widely used in transformations involving hydrazine derivatives, particularly hydrazones. researchgate.netnih.gov For example, a palladium-catalyzed Heck-type cascade reaction of aryl halides with N-tosyl hydrazones has been reported to form highly functionalized alkenes. nih.gov This suggests a potential synthetic pathway where this compound could first be converted to a suitable N-tosyl hydrazone. This derivative could then potentially serve as a substrate in palladium-catalyzed cascade reactions, enabling the construction of intricate molecular architectures initiated by C–H functionalization or other coupling processes. researchgate.netmdpi.com
Table 3: Examples of Palladium-Catalyzed Reactions on the Indole Core
| Reaction Type | Typical Catalyst/Reagents | Potential Site of Functionalization | Reference |
|---|---|---|---|
| C-H Alkenylation | Pd(OAc)2, Cu(OAc)2 | C2 or C3 position | nih.gov |
| C-H Arylation | Pd(OAc)2, various ligands | C2, C3, C4, C7 positions | rsc.org |
| Cascade Cyclization | Pd(OAc)2, PPh3 | Forms fused ring systems | researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 5-Hydrazinyl-1H-indole, HRMS provides an exact mass measurement, which is used to confirm its molecular formula, C₈H₉N₃. chemscene.com The calculated monoisotopic mass of this compound is 147.0796 Da.
HRMS instruments, such as LTQ-Orbitrap XL, can perform measurements that distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov By analyzing the isotopic pattern of the molecular ion peak, researchers can further validate the proposed formula. The presence and relative abundance of isotopes like ¹³C and ¹⁵N in the experimental spectrum must match the theoretical distribution for C₈H₉N₃. This technique is routinely applied in the characterization of newly synthesized indole (B1671886) derivatives to ensure the correct product has been obtained. nih.govmdpi.com
Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, DEPT) for Complex Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. While standard 1D ¹H and ¹³C NMR provide essential information, multidimensional techniques are often necessary for unambiguous assignment of complex structures, such as those of substituted indoles.
For a related compound, 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole, ¹H-NMR spectroscopy in DMSO-d₆ revealed key signals confirming the hydrazino group. nih.gov The spectrum showed signals for the NHNH₂ protons at 7.88 ppm (s, 1H, NH) and 4.59 ppm (s, 2H, NH₂), alongside characteristic aromatic and indole NH protons. nih.gov
Table 1: Representative ¹H-NMR Data for a Hydrazino-Indole Derivative
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 12.07 | s | 5-NH (indole) |
| 8.39 | d | 9-H |
| 7.88 | s | NH NH₂ |
| 7.66 | d | 6-H |
| 7.55–7.47 | m | 7-H |
| 7.34–7.27 | m | 8-H |
| 4.59 | s | NHNH₂ |
| 2.73 | s | CH₃ |
Data based on 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole as a model compound. nih.gov
2D-NMR techniques are employed to establish connectivity between atoms:
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which helps in assigning protons on the indole ring system. ugm.ac.idtetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the assignment of ¹³C signals. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for identifying quaternary carbons and piecing together the molecular framework. tetratek.com.tr
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, simplifying the ¹³C spectrum. ugm.ac.idtetratek.com.tr
These multidimensional experiments are essential for confirming the precise location of the hydrazinyl substituent on the indole ring and for the complete structural assignment of complex indole derivatives. tandfonline.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy is used to identify characteristic vibrational frequencies. For hydrazino-indole derivatives, the FT-IR spectrum would be expected to show distinct absorption bands corresponding to N-H stretching vibrations from both the indole ring and the hydrazinyl group, typically in the region of 3100-3400 cm⁻¹. nih.gov For instance, the related compound 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole displays multiple sharp bands in this region (3321, 3298, 3155 cm⁻¹), characteristic of the different N-H environments. nih.gov Other expected peaks would include C-H aromatic stretching and C=C ring stretching vibrations.
Table 2: Key FT-IR (KBr) Absorption Bands for a Model Hydrazino-Indole Compound
| Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3321, 3298, 3155 | N-H stretching (indole and hydrazine) |
| 1620, 1573 | C=N, C=C stretching |
| 1423 | C-N stretching |
| 744, 721 | C-H out-of-plane bending (aromatic) |
Data based on 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole. nih.gov
Raman Spectroscopy offers complementary information. The Raman spectrum of the parent indole molecule shows characteristic peaks for ring breathing modes at 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net The N-H bending mode in the indole ring is observed around 878 cm⁻¹. researchgate.net For this compound, additional bands related to the C-N and N-N bonds of the hydrazinyl group would be expected. Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly sensitive technique for analyzing indole compounds and detecting specific functional groups. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and intermolecular interactions in the solid state.
Chromatographic and Electrophoretic Methods for Purity and Isomeric Analysis (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of chemical compounds and separating isomers. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose in a research context.
For this compound, an appropriate reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. A UV detector would be suitable for detection, as the indole ring system is strongly chromophoric. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control and ensuring that the material used in subsequent research is of a high and consistent purity.
Theoretical and Computational Studies of 5 Hydrazinyl 1h Indole
Quantum Chemical Calculations of Electronic Structure and Reactivity
No dedicated studies on the quantum chemical calculations for 5-Hydrazinyl-1H-indole were identified. Such studies would typically involve sophisticated software to approximate solutions to the Schrödinger equation for the molecule, providing deep insights into its electronic behavior.
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their spatial distribution for this compound, are not available in the reviewed literature. This information is crucial for predicting the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.
Detailed charge distribution analyses and electrostatic potential maps, which are vital for understanding electrophilic and nucleophilic sites within the molecule, have not been published for this compound.
Reaction Pathway Modeling and Transition State Analysis
There is a lack of published research modeling the reaction pathways involving this compound or analyzing the transition states of its potential reactions.
While DFT is a powerful tool for elucidating reaction mechanisms, no specific DFT studies detailing the mechanisms of reactions involving this compound could be located.
Molecular dynamics simulations, which would provide insight into how this compound interacts with other molecules (such as solvents or biological macromolecules) over time, have not been reported.
Conformational Analysis and Tautomeric Equilibria
A formal conformational analysis to identify the most stable three-dimensional shapes of this compound is not present in the accessible literature. Similarly, studies on the potential tautomeric equilibria, such as the shift of protons between the hydrazinyl and indole (B1671886) moieties, have not been found.
Structure-Property Relationship Predictions through Computational Approaches (e.g., QSAR excluding biological activity data)
A comprehensive review of scientific literature reveals a notable absence of detailed theoretical and computational studies, such as Quantitative Structure-Property Relationship (QSPR) or other predictive models, focused specifically on the physicochemical properties of this compound. While computational methods are extensively used to predict the properties of novel compounds and to establish relationships between molecular structure and function, dedicated research on this compound in this context appears to be limited.
Quantitative Structure-Activity Relationship (QSAR) studies are common for broader classes of indole derivatives; however, these investigations are predominantly centered on predicting biological activities, such as antimicrobial or anticancer effects. These studies utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build mathematical models that correlate these descriptors with observed biological outcomes. The descriptors often include constitutional, topological, geometric, and electronic parameters.
For instance, QSAR models for indole derivatives frequently employ descriptors related to:
Molecular Weight and Volume: Basic indicators of a molecule's size.
Lipophilicity (LogP): The logarithm of the partition coefficient between n-octanol and water, indicating a molecule's hydrophobicity.
Electronic Properties: Such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction potential.
Topological Polar Surface Area (TPSA): A descriptor that correlates with a molecule's transport properties.
Despite the common application of these computational methods to similar compounds, specific research findings detailing the prediction of such physicochemical properties for this compound are not available in the reviewed literature. Consequently, the development of a QSPR model that quantitatively links the structural features of this compound to its non-biological, physicochemical properties has not been reported.
Without such dedicated studies, a detailed analysis of its structure-property relationships based on computational predictions remains an area for future investigation. The generation of predictive models would require a dataset of experimentally determined or accurately calculated physicochemical properties for a series of related hydrazinyl-indole derivatives, which is not currently available in the public domain.
Applications of 5 Hydrazinyl 1h Indole As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Nitrogen-Containing Heterocycles with Potential Bioactivity
The hydrazine (B178648) group in 5-Hydrazinyl-1H-indole is a key functional group that enables its use as a starting material for constructing a wide array of nitrogen-containing heterocyclic systems. nih.govmdpi.com Hydrazines are well-established precursors in reactions such as condensation with carbonyl compounds and cyclization reactions, leading to the formation of stable five- or six-membered rings like pyrazoles, pyridazines, and triazoles. wjpmr.comenamine.net When appended to an indole (B1671886) core, these newly formed heterocycles can be explored for various biological activities.
In modern drug discovery, the generation of chemical libraries containing a multitude of diverse structures is essential for high-throughput screening and identifying new therapeutic agents. This compound is commercially available and classified as a "building block" for precisely this purpose. chemscene.combldpharm.com Its defined reactive site—the hydrazine group—allows for predictable and reliable reactions with a wide range of chemical partners.
This reactivity enables the systematic and rapid synthesis of large arrays of indole-based compounds. enamine.net For instance, by reacting this compound with a collection of different β-diketones, a library of 5-(pyrazolyl)-1H-indoles can be generated. Similarly, reactions with various aldehydes and ketones can produce a diverse set of hydrazone derivatives. This modular approach is fundamental to combinatorial chemistry and facilitates the exploration of a broad chemical space around the indole scaffold. chemscene.com
Beyond its role in library synthesis, this compound serves as a crucial intermediate in the targeted design of specific bioactive molecules, or "lead compounds." The indole moiety is known to interact with various biological receptors, and by using the hydrazine handle to introduce other pharmacologically relevant heterocyclic rings, chemists can design novel hybrid molecules with potentially enhanced or new activities. mdpi.comnih.gov
Several research efforts have demonstrated this principle by synthesizing complex molecules from indole and hydrazine precursors for therapeutic applications, particularly in oncology. For example, the reaction of indole derivatives with hydrazine and its analogs has led to the development of compounds evaluated as kinase inhibitors and cytotoxic agents. nih.govnih.gov The synthesis of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, for instance, yielded compounds with significant antiproliferative activity against several human cancer cell lines. nih.gov These studies underscore the value of indole-hydrazine intermediates in creating sophisticated molecular architectures for the development of new anticancer drugs. nih.govnih.govnih.govmdpi.com
| Starting Material Type | Resulting Heterocycle/Derivative | Potential Bioactivity | Reference |
|---|---|---|---|
| Indole-carboxylate and Hydrazine Hydrate (B1144303) | Pyridazino[4,5-b]indole | PI3K Inhibition (Breast Cancer) | nih.gov |
| Indole-carbaldehyde and Hydrazine Derivatives | Indolyl-hydrazones | Kinase Inhibition (Breast Cancer) | nih.gov |
| Indole-pyrazole-carboxylate and Hydrazine Hydrate | Indole-pyrazole-carbohydrazides | Cytotoxic (Anticancer) | nih.gov |
| Indole-3-carbaldehyde and Hydrazinyl-s-triazine | Pyrazolyl-s-triazine with Indole Motif | EGFR/CDK-2 Dual Inhibition (Anticancer) | nih.gov |
Role in Material Science and Polymer Chemistry
The application of this compound extends beyond medicinal chemistry into the realm of material science. The indole ring possesses intrinsic electronic and photophysical properties that make it an attractive component for functional organic materials. chemscene.com The hydrazine group provides a convenient point of attachment or transformation to incorporate the indole unit into larger molecular or polymeric structures. researchgate.net
The indole nucleus is a well-known fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property is central to the design of fluorescent probes for detecting specific analytes. The hydrazine moiety of this compound can act as a reactive site in a chemosensor. mdpi.com For example, hydrazines are known to react selectively with aldehydes and ketones to form hydrazones. This reaction can be designed to cause a significant change in the fluorescence properties of the indole fluorophore, such as an increase in intensity or a shift in the emission wavelength. nih.gov This "turn-on" or ratiometric response allows for the sensitive detection of carbonyl-containing compounds. Therefore, this compound is a suitable scaffold for developing fluorescent probes for applications in biological imaging and environmental monitoring. mdpi.comresearchgate.net
Organic optoelectronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic solar cells, rely on molecules with tailored electronic properties and extended π-conjugated systems. researchgate.net Indole-containing structures are of interest in this field due to their electron-rich nature and stability. chemrxiv.org this compound can be used as a building block to construct these complex conjugated molecules. chemscene.com The hydrazine group can be chemically transformed or used in coupling reactions to link the indole unit with other aromatic systems, effectively extending the π-conjugation. This molecular engineering allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines its optical and electronic properties, such as the color of emitted light or its efficiency as a semiconductor. researchgate.netchemrxiv.org
Applications in Analytical Chemistry and Chemical Sensing
In analytical chemistry, there is a continuous need for reagents that can selectively detect and quantify specific chemical species. The dual functionality of this compound makes it a candidate for the development of novel analytical tools.
The primary application in this area leverages the specific and efficient reactivity of the hydrazine group towards carbonyl compounds (aldehydes and ketones). This reaction forms the basis for developing chemosensors. A sensor molecule based on the this compound framework can be designed to produce a clear, measurable signal upon reaction with a target analyte. For instance, the formation of a hydrazone upon reaction with an aldehyde could lead to a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). nih.govresearchgate.net This strategy can be used to detect biogenic molecules that contain carbonyl groups or to identify the presence of environmental contaminants. The indole portion of the molecule can serve as the signaling unit, while the hydrazine provides the selective reactivity. nih.govresearchgate.net
Reagents for Derivatization in Chromatographic Analysis
In the field of chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a crucial technique employed to enhance the detectability and separation of analytes. chemscene.com This process involves the chemical modification of a compound to yield a new derivative with properties more amenable to the analytical method being used. chemscene.com this compound is classified as an HPLC derivatization reagent, indicating its utility in this analytical application. researchgate.net
The primary function of the hydrazinyl group in this context is its ability to react with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. sdiarticle4.com This reaction is particularly valuable for the analysis of carbonyl-containing compounds that may lack a suitable chromophore or fluorophore for sensitive detection by UV-Vis or fluorescence detectors. The indole moiety, being a fluorophore, can impart desirable photophysical properties to the resulting hydrazone, thereby significantly enhancing the sensitivity of the analytical method.
The derivatization reaction typically proceeds under mild acidic conditions, where the nucleophilic hydrazinyl group attacks the electrophilic carbonyl carbon. The subsequent dehydration leads to the formation of a C=N bond characteristic of a hydrazone. This transformation can improve the chromatographic behavior of the analyte by increasing its molecular weight and altering its polarity, which can lead to better separation from other components in a complex mixture.
Table 1: Potential Analytes for Derivatization with this compound
| Analyte Class | Example Compound | Rationale for Derivatization |
| Aldehydes | Formaldehyde | Introduction of a fluorophore for enhanced detection. |
| Ketones | Acetone | Increased molecular weight and altered polarity for improved chromatographic separation. |
| Keto-acids | Pyruvic acid | Conversion to a more readily detectable derivative. |
| Reducing Sugars | Glucose | Reaction with the open-chain aldehyde form to enable sensitive detection. |
Components of Chemosensors and Biosensors
The inherent reactivity and electronic properties of the hydrazine group make it a valuable component in the design of chemosensors and biosensors. When incorporated into a molecule like this compound, the resulting derivative can be engineered to exhibit a detectable response, such as a change in color or fluorescence, upon interaction with a specific analyte. This response is often triggered by a chemical reaction involving the hydrazine moiety, such as condensation with an aldehyde or ketone, or a change in its coordination environment.
The indole ring itself can act as a signaling unit due to its fluorescent properties. The formation of a hydrazone or other derivatives at the 5-position can modulate the electronic structure of the indole system, leading to changes in its absorption and emission spectra. This principle is the basis for developing "turn-on" or "turn-off" fluorescent sensors. For instance, the condensation of a hydrazine derivative with an analyte could lead to the formation of a more conjugated system, resulting in a bathochromic (red) shift in the absorption spectrum and an enhancement of fluorescence intensity.
Bioinorganic Chemistry Applications: Ligand for Metal Complexes
The field of bioinorganic chemistry explores the role of metals in biological systems and the application of metal complexes in medicine and biotechnology. The hydrazinyl group and the nitrogen atom of the indole ring in this compound provide potential coordination sites for metal ions, making it an interesting ligand for the synthesis of novel metal complexes.
Coordination Chemistry Studies
The coordination chemistry of ligands containing both indole and hydrazine or hydrazone moieties has been a subject of interest. The nitrogen atoms of the hydrazinyl group can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordinate bond. The indole nitrogen, depending on the reaction conditions and the nature of the metal, can also participate in coordination.
Upon reaction with a carbonyl compound, this compound is converted into a hydrazone. These indole-based hydrazones can act as multidentate ligands, coordinating to metal ions through the imine nitrogen, a heteroatom from the carbonyl precursor (e.g., an oxygen atom), and potentially the indole nitrogen. The ability to form stable chelate rings with metal ions is a key feature of such ligands, leading to the formation of well-defined metal complexes with specific geometries and electronic properties.
The nature of the metal ion and the substituents on the indole and hydrazone moieties can influence the coordination mode and the resulting structure of the complex. Spectroscopic techniques such as IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are essential tools for characterizing these metal complexes and elucidating their coordination geometry.
Catalytic Applications of Metal-Complexes derived from this compound
Metal complexes derived from ligands structurally related to the hydrazones of this compound have shown promise in catalysis. For example, gold complexes supported by indole-functionalized ligands have demonstrated catalytic activity in the hydrohydrazination of terminal alkynes, leading to the formation of substituted hydrazones. This type of catalytic transformation is valuable in organic synthesis for the construction of nitrogen-containing compounds.
The catalytic activity of these metal complexes is attributed to the ability of the metal center to activate the substrates and facilitate the key bond-forming steps. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic reaction. The indole moiety, in particular, can influence the electronic properties of the metal center through both inductive and resonance effects, thereby tuning its catalytic performance. The development of chiral metal complexes derived from chiral derivatives of this compound could also open up possibilities for asymmetric catalysis.
Challenges and Future Directions in 5 Hydrazinyl 1h Indole Research
Development of Novel and More Efficient Synthetic Routes
The synthesis of 5-Hydrazinyl-1H-indole and its derivatives is not without its challenges, primarily related to the availability of precursors and the efficiency of current synthetic methodologies. Traditional methods like the Fischer indole (B1671886) synthesis are widely used but face limitations when it comes to specific substitution patterns. For instance, the synthesis of 5-substituted indoles often requires appropriately substituted arylhydrazones, which may not be readily available commercially. luc.edu Similarly, the Gassman indole synthesis, while versatile, has shown limitations in preparing certain substituted indoles, such as 5-methoxyindole. luc.edu
Future research should focus on developing more direct and efficient routes that bypass the need for pre-functionalized and often difficult-to-obtain starting materials. luc.edu Strategies that enable the direct conversion of commercially available anilines to the desired indole derivatives would be highly valuable. luc.edu Modern cross-coupling reactions, which have shown success in forming various C-N bonds, could be explored for the direct introduction of the hydrazinyl group onto the indole ring. For example, palladium-catalyzed oxidative cross-coupling reactions have been used for the synthesis of arylphosphorus compounds from arylhydrazines, suggesting the potential for similar strategies in this context.
Another avenue for improvement lies in optimizing reaction conditions to enhance yield and reduce reaction times. Classical methods for alkylating anilines to form key intermediates often require high temperatures and prolonged reaction times, sometimes exceeding 48 hours. luc.edu The development of novel catalytic systems or the use of non-conventional energy sources could significantly improve the efficiency of these transformations.
| Synthetic Approach | Key Challenges | Potential Future Improvements |
| Fischer Indole Synthesis | Availability of substituted arylhydrazone precursors. luc.edu | Development of methods for in-situ generation of hydrazones; use of novel acid catalysts. |
| Gassman Indole Synthesis | Ineffective for certain substituted indoles (e.g., 5-methoxyindole). luc.edu | Modification of the reaction sequence; exploration of alternative sulfur reagents. |
| Aniline (B41778) Alkylation | High temperatures and long reaction times (>48h). luc.edu | Microwave-assisted synthesis; development of more active catalysts. |
| Direct Hydrazinylation | Limited established methods for direct C-N bond formation with hydrazine (B178648) on indoles. | Exploration of transition-metal-catalyzed cross-coupling reactions. |
Exploration of Undiscovered Reactivity Pathways and Transformations
The bifunctional nature of this compound offers a rich landscape for exploring novel chemical reactions. The indole ring is known to be electron-rich and typically undergoes electrophilic substitution at the C-3 position. bhu.ac.in However, the influence of the 5-hydrazinyl group on the regioselectivity of these reactions is an area ripe for investigation. The electron-donating nature of the hydrazinyl group could further activate the benzene (B151609) portion of the indole ring, potentially leading to electrophilic substitution at positions C-4 or C-6, a reactivity pattern that is less common for indoles.
The hydrazinyl moiety itself is a versatile functional group. It can act as a nucleophile, and its two nitrogen atoms exhibit different nucleophilicities, which can be influenced by the substituents. daneshyari.com This presents opportunities for selective functionalization. For instance, reactions with various electrophiles could lead to a diverse array of substituted hydrazinyl indoles with unique properties. Furthermore, the hydrazinyl group can participate in cyclization reactions to form new heterocyclic rings fused to the indole core, creating complex molecular architectures.
An intriguing possibility is the use of the hydrazinyl group to direct reactions at other positions on the indole scaffold. Through coordination with a metal catalyst, the hydrazinyl group could facilitate ortho-metalation, enabling functionalization at the C-4 or C-6 positions. The potential for oxidative fragmentation/coupling reactions, as seen with other hydrazine probes, could also lead to novel C-C bond formations on the indole ring. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of this compound and its derivatives through the integration of flow chemistry and automated platforms presents a significant opportunity for advancement. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature and pressure control, and improved scalability. mdpi.com The synthesis of substituted indoles has already been successfully demonstrated in continuous flow microreactors, with some methods showing higher throughput and easier workup compared to batch processes. thieme-connect.comresearchgate.net
Adapting these flow chemistry setups for the synthesis of this compound could lead to more efficient and reproducible production. For instance, the Fischer indole synthesis has been performed under high-temperature/pressure conditions in a flow system, achieving high yields with significantly reduced reaction times. mdpi.com Heterogeneous catalysts, such as Amberlite IR-120, have also been employed in flow reactors for indole synthesis, simplifying product purification. thieme-connect.com
Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives. merckmillipore.com These systems can perform multi-step syntheses and purifications with minimal human intervention, allowing for the rapid generation of compound libraries. youtube.com By combining automated platforms with high-throughput screening, the structure-activity relationships of this compound derivatives could be explored in a much more efficient manner. Platforms that utilize pre-filled reagent cartridges for various reaction classes, such as N-heterocycle formation or reductive amination, could be adapted to work with the this compound core. merckmillipore.com
| Technology | Potential Advantages for this compound Research | Relevant Research Findings |
| Flow Chemistry | Improved safety, scalability, precise reaction control, and reduced reaction times. mdpi.com | Successful synthesis of various substituted indoles in continuous flow microreactors. mdpi.comthieme-connect.comresearchgate.net |
| Automated Synthesis | Rapid library generation, high-throughput screening, and efficient optimization of reaction conditions. merckmillipore.comyoutube.com | Platforms available for automated synthesis of small molecules and heterocycles. merckmillipore.comnih.gov |
Advanced Computational Design for Targeted Material or Chemical Applications
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding the rational design of new materials and chemical entities. For this compound, DFT calculations can be employed to understand its electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential. researchgate.net This information is crucial for predicting its reactivity in various chemical transformations.
DFT studies can also be used to investigate the nucleophilicity of the different nitrogen atoms within the hydrazinyl group, which is essential for designing selective functionalization strategies. daneshyari.com Furthermore, computational analysis can predict the impact of different substituents on the electronic properties and potential biological activity of this compound derivatives. researchgate.net For instance, studies on other indole derivatives have used DFT to investigate their potential as antibacterial agents by analyzing their chemical reactivity and performing molecular docking studies. researchgate.net
In the context of materials science, computational methods can predict the nonlinear optical (NLO) properties of this compound derivatives. researchgate.net High values of dipole moment, linear polarizability, and first-order hyperpolarizability calculated through computational studies can suggest good NLO behavior, guiding the synthesis of promising candidates for optical materials. researchgate.net
Unexplored Applications in Chemical Biology (excluding clinical) or Advanced Materials Science
The unique structure of this compound makes it a promising candidate for a range of applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and materials science.
In chemical biology, hydrazine-containing compounds have been developed as versatile probes for studying enzyme activity. biorxiv.orgresearchgate.net The electron-rich nature of the hydrazine group allows it to react with and covalently label enzymes that utilize electrophilic cofactors. nih.govacs.org this compound could be developed into a novel chemical probe for activity-based protein profiling, helping to identify and characterize new enzyme targets. Additionally, indole derivatives are known to exhibit interesting photophysical properties and have been used to create fluorescent probes for sensing changes in pH or detecting specific analytes. nih.govmdpi.com The combination of the indole fluorophore with the reactive hydrazinyl group could lead to the development of novel fluorogenic probes that signal the presence of specific biological molecules or reactive oxygen species through a chemical reaction that alters the fluorescence output.
Q & A
Advanced Research Question
- Antimicrobial assays : Adapt protocols for indole derivatives, such as:
- MIC determination : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : Test on mammalian cell lines (e.g., HEK-293) via MTT assay to assess selectivity .
- Mechanistic studies : Perform molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
- Emergency measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention .
What advanced computational methods aid in predicting the reactivity of this compound in synthetic pathways?
Advanced Research Question
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on yield) .
How can researchers resolve discrepancies in reported bioactivity data for indole derivatives?
Advanced Research Question
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., assay type, cell line variability) .
- Standardization : Adopt OECD guidelines for dose-response experiments to ensure reproducibility .
- Collaborative validation : Share raw data via open-access platforms (with de-identified patient data where applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
